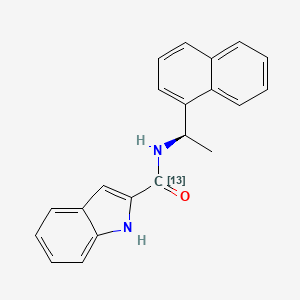![molecular formula C33H24N4O2 B565316 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid CAS No. 1797134-81-6](/img/structure/B565316.png)
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid (4-TPA) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-TPA is a derivative of benzoic acid and is composed of two benzene rings and a trityltetrazol-5-ylphenyl group. This compound has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used in various biomedical applications.
科学的研究の応用
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been found to act as an inhibitor of various enzymes, including cyclooxygenase-2, phospholipase A2, and 5-lipoxygenase. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been used as a reagent in the synthesis of various compounds, such as 4-hydroxy-3-methoxybenzoic acid and 4-hydroxybenzoic acid. Furthermore, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent probe for the detection of various compounds.
作用機序
The exact mechanism of action of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to interact with various proteins, thereby affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid are not yet fully understood. However, it has been found to have various effects on the body, including anti-inflammatory and anti-cancer properties. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to have antioxidant and antiproliferative effects, as well as the ability to modulate the expression of various genes.
実験室実験の利点と制限
The major advantage of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is its ability to act as an inhibitor of various enzymes, which makes it useful for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is highly toxic and should be handled with caution.
将来の方向性
Despite its potential applications, there is still much to be studied about 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug delivery systems and its ability to act as a fluorescent probe. Additionally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a therapeutic agent for various diseases. Finally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a tool for the detection of various compounds.
合成法
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid can be synthesized from a variety of starting materials, including benzoic acid, trityltetrazol-5-ylphenyl, and a variety of solvents. The reaction typically proceeds via a nucleophilic aromatic substitution reaction, wherein the trityltetrazol-5-ylphenyl group is substituted for the benzoic acid group. This reaction is typically carried out at temperatures ranging from 0 to 100°C, and can be completed in a few hours.
特性
IUPAC Name |
4-[2-(2-trityltetrazol-5-yl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N4O2/c38-32(39)25-22-20-24(21-23-25)29-18-10-11-19-30(29)31-34-36-37(35-31)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRLUDAOCEHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

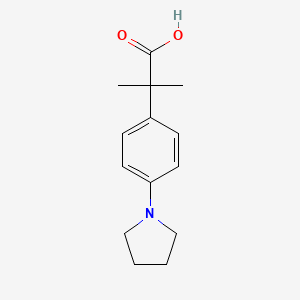
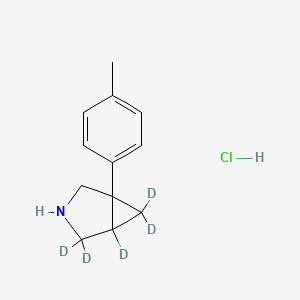


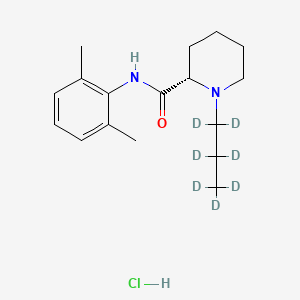
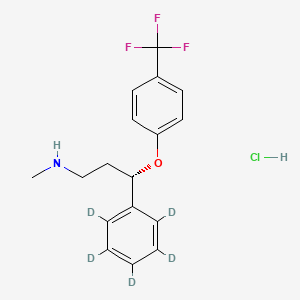
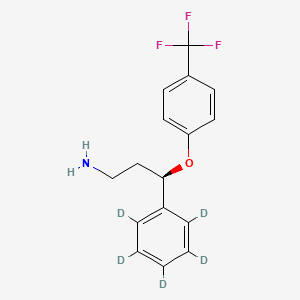
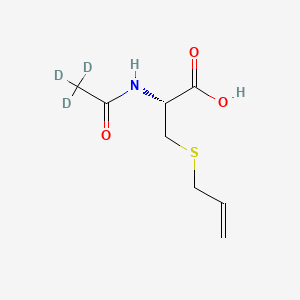

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)
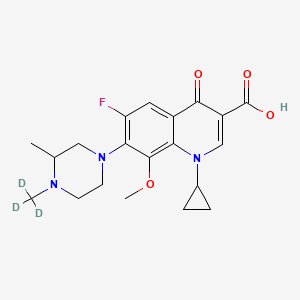

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)
